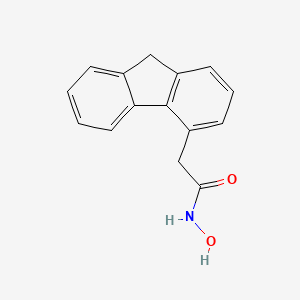

N-Hydroxy-9H-fluorene-4-acetamide

Description

Properties

CAS No. |

64440-90-0 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

2-(9H-fluoren-4-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C15H13NO2/c17-14(16-18)9-12-6-3-5-11-8-10-4-1-2-7-13(10)15(11)12/h1-7,18H,8-9H2,(H,16,17) |

InChI Key |

IGHNWVVNBOSHTP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)CC(=O)NO)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

The synthesis of N-Hydroxy-9H-fluorene-4-acetamide typically involves the hydroxylation of 9H-fluorene-4-acetamide using hydroxylamine under acidic conditions. The process includes:

- Dissolution : Dissolve 9H-fluorene-4-acetamide in ethanol or another suitable solvent.

- Addition of Hydroxylamine : Add hydroxylamine hydrochloride to the solution.

- Reflux : Heat the mixture under reflux for several hours to ensure complete reaction.

- Neutralization : Cool the reaction mixture and neutralize it using a base like sodium bicarbonate.

- Extraction : Extract the product using an organic solvent such as dichloromethane.

- Purification : Purify the crude product by recrystallization or chromatography.

Reaction Conditions

- Solvent: Ethanol

- Temperature: Reflux conditions (approximately 80–100°C)

- Duration: Several hours

- Neutralizing Agent: Sodium bicarbonate

- Purification: Recrystallization or column chromatography

Yield

The yield varies depending on reaction conditions but typically ranges between 60–80%.

Industrial Production Methods

Continuous Flow Process

For large-scale production, continuous flow reactors are employed to enhance efficiency and yield. This method involves:

- Automated control over temperature, pressure, and reactant concentrations.

- Precise addition of hydroxylamine hydrochloride to the fluorene derivative.

- Continuous extraction and purification processes.

Advantages

- Higher yield compared to batch processing.

- Improved reproducibility and scalability.

- Reduced reaction times due to optimized conditions.

Alternative Synthetic Routes

Hydroxylation via Oxidative Pathways

An alternative approach involves oxidative hydroxylation using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). However, this method is less commonly used due to potential side reactions that may affect the purity of the product.

Acetylation Followed by Hydroxylation

Another route involves acetylating fluorene derivatives first and then introducing the hydroxyl group via nucleophilic substitution reactions using hydroxylamine.

Reaction Optimization Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Ethanol | Ethanol or water-based solvents |

| Temperature | Reflux (80–100°C) | Controlled heating (50–70°C) |

| Duration | Several hours | Continuous processing |

| Neutralization Agent | Sodium bicarbonate | Automated pH control systems |

| Purification Method | Recrystallization or chromatography | Continuous filtration systems |

Characterization and Quality Control

To confirm the identity and purity of this compound post-synthesis:

High-Performance Liquid Chromatography (HPLC) :

- Mobile phase: Methanol-water mixture (70:30).

- Retention time comparison with reference standards.

-

- Expected range: 180–182°C.

-

- Infrared (IR) spectroscopy for functional group identification.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Data Table: Laboratory vs Industrial Synthesis

| Step | Laboratory Method | Industrial Method |

|---|---|---|

| Reactant Preparation | Manual weighing and mixing | Automated dosing systems |

| Reaction Control | Manual temperature monitoring | Automated temperature and pressure control |

| Extraction | Solvent extraction with separatory funnel | Continuous extraction systems |

| Purification | Recrystallization or column chromatography | Continuous filtration and drying |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-9H-fluorene-4-acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Organic Chemistry

In organic synthesis, N-Hydroxy-9H-fluorene-4-acetamide serves as a versatile reagent. It is used as a precursor for synthesizing other fluorene derivatives, which are essential in developing new materials and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create diverse compounds with tailored properties.

Biological Research

The compound has been extensively studied for its biological activity, particularly its mutagenic properties. Research indicates that this compound can form adducts with DNA, leading to mutations that are critical in understanding chemical carcinogenesis. This interaction highlights its significance in toxicology and cancer research, where it serves as a model compound for studying DNA damage mechanisms .

Key Biological Interactions:

- DNA Adduct Formation: The compound's ability to bind with DNA can induce mutations, making it a valuable tool for studying carcinogenic processes.

- Enzyme Interactions: It interacts with enzymes involved in drug metabolism, which is crucial for assessing the toxicological profile of new drugs .

Medicinal Chemistry

This compound is also being investigated for its potential therapeutic properties. Its structural characteristics allow it to participate in biochemical reactions that may lead to the development of new drugs targeting various diseases. Studies suggest its potential role as an anticancer agent, with derivatives showing significant cytotoxic effects against cancer cell lines .

Case Study 1: Antimicrobial Efficacy

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies demonstrated that certain derivatives displayed significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies have indicated that some derivatives derived from this compound exhibit promising anticancer properties. For example, derivatives tested against breast cancer cell lines showed significant cytotoxic effects with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of N-Hydroxy-9H-fluorene-4-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the acetamide group can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-Hydroxy-9H-fluorene-4-acetamide and its analogs:

Structural and Functional Analysis:

Positional Isomerism: The substitution pattern (e.g., 2- vs. 4-fluorene position) significantly impacts biological activity. N-Hydroxy-AAF (2-position substitution) exhibits higher carcinogenicity due to efficient metabolic conversion to reactive nitrenium ions, a process likely shared by this compound .

Functional Group Effects: The hydroxylamine (-NHOH) group in this compound and N-Hydroxy-AAF is essential for enzymatic activation (e.g., sulfotransferases), enabling DNA binding. In contrast, non-hydroxylated analogs like N-(9H-Fluoren-2-yl)acetamide require prior metabolic hydroxylation to become carcinogenic . Fluorine substitution in N-(4-Fluoro-9H-fluoren-2-yl)acetamide may enhance stability but reduce metabolic reactivity compared to hydroxylated derivatives .

Toxicological Data Gaps: While N-Hydroxy-AAF has well-documented carcinogenicity, data on this compound are sparse.

Q & A

Q. What are the standard synthetic routes for N-Hydroxy-9H-fluorene-4-acetamide?

- Methodological Answer : A common approach involves derivatization of the fluorene core. For example, anthracene derivatives (e.g., 9,10-anthraquinone) can be functionalized via acylation. Reacting 9,10-anthraquinone with 4-fluorophenylacetic acid in the presence of thionyl chloride generates an acyl chloride intermediate, which is subsequently coupled to the hydroxylamine group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns. Infrared (IR) spectroscopy can identify functional groups like the hydroxylamine (-NH-O-) and acetamide moieties. Cross-reference data with NIST Standard Reference Database for validation .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store the compound in amber vials at -20°C under inert gas (argon or nitrogen) to prevent oxidation of the hydroxylamine group. Monitor degradation via thin-layer chromatography (TLC) or HPLC every 3–6 months. Avoid aqueous environments, as hydrolysis of the acetamide group may occur .

Advanced Research Questions

Q. How can reaction by-products be minimized during synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to anthraquinone) and use anhydrous conditions to suppress side reactions. Employ scavengers like molecular sieves to absorb residual water. Post-reaction, use gradient elution in HPLC (C18 column, acetonitrile/water with 0.1% TFA) to separate by-products .

Q. What computational tools are suitable for studying the electronic structure of this compound?

- Methodological Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic properties of the hydroxylamine and fluorene groups. Use PubChem-derived SMILES strings (e.g.,

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F) as input for software like Gaussian or ORCA .

Q. What is the reactivity of the hydroxylamine group under oxidative conditions?

- Methodological Answer : The hydroxylamine group (-NH-O-) undergoes oxidation to nitroso or nitro derivatives. Monitor reactions using cyclic voltammetry (CV) to assess redox potentials. For controlled oxidation, use mild oxidants like MnO₂ in dichloromethane at 0°C, followed by quenching with sodium bisulfite .

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

- Methodological Answer : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents via nucleophilic aromatic substitution. Assess changes in bioactivity using in vitro assays (e.g., enzyme inhibition). Compare logP values (calculated via XlogP3) to correlate hydrophobicity with activity .

Q. What safety protocols are critical for in vivo studies?

- Methodological Answer : Conduct acute toxicity assays (LD₅₀) per OECD guidelines. Use personal protective equipment (PPE) including nitrile gloves and N95 masks. For disposal, neutralize with 10% sodium bicarbonate before incineration. Reference safety data from RightAnswer Knowledge Solutions for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.